Cas no 42933-13-1 (2-methylbutane-1,2,3,4-tetrol)

2-methylbutane-1,2,3,4-tetrol structure
2-methylbutane-1,2,3,4-tetrol structure
Product Name:2-methylbutane-1,2,3,4-tetrol
Numero CAS:42933-13-1
MF:C5H12O4
MW:136.146382331848
MDL:MFCD19440992
CID:332216
PubChem ID:6451933
Update Time:2025-10-28

2-methylbutane-1,2,3,4-tetrol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3,4-Butanetetrol,2-methyl-
    • 2-Methyl-1,2,3,4-butanetetrol
    • 2-methylbutane-1,2,3,4,-tetrol
    • (+)-2C-methylerythritol
    • (2R,3S)-2-methylbutane-1,2,3,4-tetraol
    • (2S,3R)-2-methylbutane-1,2,3,4-tetrol
    • 2-C-methyl-D-erithritol
    • 2C-methyl-D-erythritol
    • 2-C-methyl-D-erythritol
    • 2-C-methylglycerol
    • 2-C-methyl-L-erythritol
    • 2-methyl-1,2,3-propanetriol
    • 2-methyl-1,2,3-propenetriol
    • 2-Methyl-1,2,3-trihydroxypropane
    • 2-methylglycerin
    • 2-methylglycerol
    • 2-methyl-propane-1,2,3-triol
    • AC1L83S2
    • NSC403834
    • 2-methylbutane-1,2,3,4-tetrol
    • SCHEMBL17867170
    • 42933-13-1
    • 2-Methylbutane-1,2,3,4-tetraol
    • 2-methyl-butane-1,2,3,4-tetraol
    • EINECS 256-006-0
    • NS00058745
    • 1,2,3,4-Butanetetrol, 2-methyl-, (2R,3R)-
    • DTXSID901308143
    • EN300-23015546
    • MDL: MFCD19440992
    • Inchi: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3
    • Chiave InChI: HGVJFBSSLICXEM-UHFFFAOYSA-N
    • Sorrisi: OC(C)(CO)C(CO)O

Proprietà calcolate

  • Massa esatta: 136.073559
  • Massa monoisotopica: 136.073559
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 85
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80.9
  • XLogP3: -2.2

Proprietà sperimentali

  • Densità: 1.341
  • Punto di ebollizione: 368.1°Cat760mmHg
  • Punto di infiammabilità: 193.1°C
  • Indice di rifrazione: 1.528
  • PSA: 80.92000
  • LogP: -1.91710

2-methylbutane-1,2,3,4-tetrol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-23015546-1g
2-methylbutane-1,2,3,4-tetrol
42933-13-1
1g
$2221.0 2023-09-15
Enamine
EN300-23015546-5g
2-methylbutane-1,2,3,4-tetrol
42933-13-1
5g
$6441.0 2023-09-15
Enamine
EN300-23015546-10g
2-methylbutane-1,2,3,4-tetrol
42933-13-1
10g
$9550.0 2023-09-15
Enamine
EN300-23015546-0.05g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
0.05g
$591.0 2024-06-20
Enamine
EN300-23015546-0.1g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
0.1g
$771.0 2024-06-20
Enamine
EN300-23015546-0.25g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
0.25g
$1099.0 2024-06-20
Enamine
EN300-23015546-0.5g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
0.5g
$1733.0 2024-06-20
Enamine
EN300-23015546-1.0g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
1.0g
$2221.0 2024-06-20
Enamine
EN300-23015546-2.5g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
2.5g
$4355.0 2024-06-20
Enamine
EN300-23015546-5.0g
2-methylbutane-1,2,3,4-tetrol
42933-13-1 95%
5.0g
$6441.0 2024-06-20
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.